pKa and Acid Strength Differentiation: 2,6-DNP vs. 2,4-DNP vs. 3,5-DNP
2,6-Dinitrophenol exhibits significantly stronger acidity than its 3,5-DNP isomer and is a stronger acid than 2,4-DNP by approximately 0.3–0.5 pKa units. The pKa of 2,6-DNP ranges from 3.5 to 3.7 at 25 °C [1], compared to 2,4-DNP at 3.96–4.09 [2] and 3,5-DNP at 6.73 [2]. This pKa difference of ~0.4 units between 2,6-DNP and 2,4-DNP corresponds to 2,6-DNP being approximately 2.5 times more dissociated to its anionic form at a given pH near neutrality, which has direct implications for membrane partitioning and protonophoric activity.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.5–3.7 (25 °C) |
| Comparator Or Baseline | 2,4-DNP: pKa = 3.96–4.09; 3,5-DNP: pKa = 6.73 |
| Quantified Difference | 2,6-DNP is ~0.4 pKa units more acidic than 2,4-DNP; ~3.1 pKa units more acidic than 3,5-DNP |
| Conditions | Aqueous solution at 25 °C, spectrophotometric determination |
Why This Matters
For applications requiring precise control over protonophoric activity or membrane partitioning at specific pH ranges, the distinct pKa of 2,6-DNP enables different ionization and transport behavior relative to 2,4-DNP, making isomer-specific procurement essential.
- [1] ChemWhat. 2,6-Dinitrophenol – Physicochemical Properties. CAS 573-56-8. View Source
- [2] ScienceDirect Topics. 2,4-Dinitrophenol – Acid-Base Properties (pKa = 3.96). View Source
